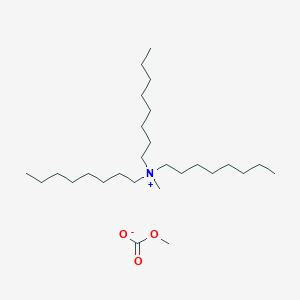![molecular formula C10H15N3Si B6360057 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole CAS No. 157984-24-2](/img/structure/B6360057.png)
2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole is a compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agrochemistry, and materials science .
准备方法
The synthesis of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole typically involves the [3+2] cycloaddition reaction between alkynes and azides, a method commonly used for the preparation of 1,2,3-triazoles . The reaction conditions often include the use of copper catalysts to facilitate the cycloaddition process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the compound .
化学反应分析
2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced into the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest in biological research.
Medicine: Triazole derivatives are explored for their potential therapeutic applications, including enzyme inhibition and antifungal activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form non-covalent bonds with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target molecule .
相似化合物的比较
2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole can be compared with other triazole compounds, such as:
1,2,4-Triazole: Another isomer of triazole with slightly different chemical properties and biological activities.
1,2,3-Triazole derivatives: Compounds with similar structures but different substituents, leading to variations in their chemical and biological properties
The uniqueness of this compound lies in its specific substituent, the trimethylsilyl group, which can influence its reactivity and interactions with other molecules .
属性
IUPAC Name |
benzotriazol-2-ylmethyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3Si/c1-14(2,3)8-13-11-9-6-4-5-7-10(9)12-13/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKDKNHHOIHWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN1N=C2C=CC=CC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl](/img/structure/B6360003.png)









